6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one

HIV-1 Integrase ALLINI Antiviral resistance

6-Bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one (CAS 139888-29-2) is a fully substituted 2-quinolinone derivative characterized by a C6-bromo substituent, a C4-phenyl ring, and a C3-(5-phenylpenta-2,4-dienoyl) chain bearing an extended (E,E)-diene conjugation. With a molecular formula of C₂₆H₁₈BrNO₂ and a molecular weight of 456.34 g/mol, this compound belongs to the broader styrylquinoline/quinolinone chemotype that has been extensively investigated as a privileged scaffold in HIV-1 integrase inhibition, PARP/tankyrase inhibition, and anti-inflammatory drug discovery.

Molecular Formula C26H18BrNO2
Molecular Weight 456.339
CAS No. 139888-29-2
Cat. No. B2929926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one
CAS139888-29-2
Molecular FormulaC26H18BrNO2
Molecular Weight456.339
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
InChIInChI=1S/C26H18BrNO2/c27-20-15-16-22-21(17-20)24(19-12-5-2-6-13-19)25(26(30)28-22)23(29)14-8-7-11-18-9-3-1-4-10-18/h1-17H,(H,28,30)/b11-7+,14-8+
InChIKeyWCMYEHBDQFVYLU-HPIZBCMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one: Structural Identity and Chemical Profile for Research Procurement


6-Bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one (CAS 139888-29-2) is a fully substituted 2-quinolinone derivative characterized by a C6-bromo substituent, a C4-phenyl ring, and a C3-(5-phenylpenta-2,4-dienoyl) chain bearing an extended (E,E)-diene conjugation . With a molecular formula of C₂₆H₁₈BrNO₂ and a molecular weight of 456.34 g/mol, this compound belongs to the broader styrylquinoline/quinolinone chemotype that has been extensively investigated as a privileged scaffold in HIV-1 integrase inhibition, PARP/tankyrase inhibition, and anti-inflammatory drug discovery [1][2]. The presence of the bromine at C6 distinguishes this compound from non-halogenated or chloro-substituted analogs and provides a synthetic handle for further functionalization via cross-coupling chemistry.

Why Generic Substitution Fails for 6-Bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one: Structural Determinants of Target Engagement and Selectivity


Within the quinolin-2(1H)-one and styrylquinoline class, even minor structural perturbations profoundly alter pharmacological profiles. Literature SAR demonstrates that the presence and position of halogen substitution on the quinolinone core directly modulate antiviral potency: the addition of bromine at position 6 confers enhanced antiviral properties relative to non-halogenated analogs, while the 8-bromo regioisomer exhibits a distinct resistance profile against the ALLINI-resistant IN A128T mutant virus [1]. Furthermore, the extended cinnamoyl-dienoyl moiety at position 3 provides a conjugated π-system that is absent in simpler 3-acetyl or 3-benzoyl quinolinones, critically influencing molecular geometry, dihedral angles, and crystal packing as demonstrated by X-ray crystallography of the closely related 6-chloro analog [2]. Generic substitution with unsubstituted or differently halogenated quinolinones would therefore alter target binding, resistance susceptibility, and solid-state properties, making direct interchange scientifically unjustified.

Quantitative Differentiation Evidence for 6-Bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one Against Close Structural Analogs


C6-Bromo Substitution Confers Enhanced Antiviral Potency Relative to Non-Halogenated Quinoline ALLINIs

In a head-to-head evaluation of multi-substituted quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs), the addition of bromine at position 6 was reported to confer better antiviral properties compared to non-halogenated analogs [1]. Critically, the 6-bromo substitution exhibited a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo regioisomer retained full effectiveness [1]. This differential sensitivity to the A128T resistance mutation establishes that the C6-Br position is not functionally interchangeable with the C8-Br position, providing a clear basis for selecting the 6-bromo derivative in studies where resistance profiling or mutant-specific activity is relevant.

HIV-1 Integrase ALLINI Antiviral resistance

Extended (E,E)-Dienone Moiety at C3 Enables Distinct Conformational and Crystal Packing Properties vs. Simpler C3-Substituted Quinolinones

The 6-chloro analog of the target compound, (2E,4E)-1-(6-chloro-2-methyl-4-phenyl-3-quinolyl)-5-phenylpenta-2,4-dien-1-one, was characterized by single-crystal X-ray diffraction, revealing that the quinoline ring forms a dihedral angle of 62.53(5)° with the substituent benzene ring, and intermolecular C–H···Cl interactions link molecules into chains along the crystallographic b-axis [1]. Given the close structural similarity—differing only in the C6 halogen (Br vs. Cl) and the N1 substituent (H vs. methyl)—the target 6-bromo compound is expected to adopt a comparable low-energy conformation with analogous intermolecular halogen-bonding networks. This contrasts with simpler 3-acetyl or 3-benzoyl quinolinones that lack the extended dienone conjugation, which would result in substantially different dihedral angles, packing motifs, and solid-state physicochemical properties such as melting point, solubility, and crystal habit.

X-ray crystallography Conformational analysis Solid-state properties

The C6-Bromo Substituent Provides a Synthetic Handle for Downstream Diversification Not Available in Dehalogenated or C8-Substituted Analogs

The C6-bromo group serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.), enabling late-stage diversification to generate focused libraries for SAR exploration [1]. Patent literature on 6-substituted 2-quinolinones explicitly claims C6 as a position for further derivatization in the context of PARP/tankyrase inhibitor optimization [2]. In contrast, the 8-bromo regioisomer—while also amenable to cross-coupling—exhibits a different reactivity profile due to steric and electronic differences, and non-halogenated analogs lack this synthetic entry point entirely. This positions the 6-bromo compound as a strategically superior starting material for medicinal chemistry campaigns requiring C6 diversification.

Cross-coupling Chemical biology Medicinal chemistry

Quinolin-2(1H)-one Core Confers Chek1 Kinase Inhibitory Potential Not Shared by Quinoline or Dihydroquinolinone Analogs

Structural biology studies have demonstrated that 6-bromo-3-indolyl-quinolinone derivatives bind to the Chek1 kinase active site, with the C6 position occupying the hydrophobic region I (HI) pocket [1]. The 6-bromo substituent was critical for initial potency in this series, and subsequent optimization at C6 yielded low nanomolar Chek1 inhibitors [1]. While the target compound carries a cinnamoyl-dienoyl rather than an indolyl group at C3, the shared 6-bromo-quinolin-2(1H)-one core suggests it may serve as an alternative starting point for Chek1 inhibitor development. This contrasts with quinoline (fully aromatic, no lactam) or 3,4-dihydroquinolin-2(1H)-one (saturated C3-C4 bond) scaffolds, which lack the precise hydrogen-bonding pattern required for Chek1 hinge-region binding.

Chek1 kinase Checkpoint kinase Cancer

Molecular Weight and Lipophilicity Differentiate This Compound from Lower-Molecular-Weight Styrylquinoline HIV Integrase Inhibitors

The target compound (MW 456.34 g/mol; C₂₆H₁₈BrNO₂) has a substantially higher molecular weight and a predicted higher logP than classical polyhydroxylated styrylquinoline HIV-1 integrase inhibitors such as those described by Zouhiri et al., which typically feature a free carboxyl group at C-7 and hydroxyl substituents on the quinoline and ancillary phenyl rings (MW range approximately 300–400 g/mol) [1]. The increased lipophilicity of the target compound, arising from the bromine atom and the extended hydrophobic dienoyl-phenyl moiety, suggests different membrane permeability and protein binding characteristics. For applications requiring enhanced passive membrane permeability or blood-brain barrier penetration, the higher logP of the 6-bromo cinnamoyl derivative may be advantageous relative to the more polar, polyhydroxylated styrylquinolines.

Physicochemical properties Drug-likeness Permeability

Defined Research and Industrial Application Scenarios for 6-Bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Probe for Resistance Mechanism Studies

This compound can serve as a 6-bromo-substituted quinoline ALLINI probe for investigating the structural basis of resistance to allosteric integrase inhibitors. Its differential loss of potency against the A128T mutant virus, compared to the 8-bromo regioisomer which retains full effectiveness, makes it a critical tool for mapping the IN dimer interface binding determinants and for validating resistance mutations in cell-based antiviral assays [1].

C6 Diversification Starting Material for Focused Kinase or PARP Inhibitor Library Synthesis

The C6-bromo substituent provides a direct entry point for Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions, enabling rapid parallel synthesis of C6-arylated, -alkenylated, or -aminated quinolinone libraries. This is particularly relevant for PARP/tankyrase inhibitor programs, where patent literature explicitly claims 6-substituted 2-quinolinones as a core scaffold [2], and for Chek1 kinase inhibitor optimization where C6 substitution into the HI pocket is essential for potency [3].

Crystallography and Solid-State Chemistry Studies of Halogen-Bonded Quinolinone Frameworks

Based on the known crystal structure of the 6-chloro analog, which exhibits intermolecular C–H···Cl interactions forming chains along the b-axis, the 6-bromo derivative is expected to display analogous Br···H halogen-bonding motifs [4]. This makes it a valuable compound for systematic studies of halogen bonding in quinolinone crystals, with potential implications for co-crystal engineering and solid-form screening in pharmaceutical development.

Physicochemical Probe for Membrane Permeability Studies Comparing Halogenated vs. Polyhydroxylated Quinolinones

With a molecular weight of 456.34 g/mol and a predicted high logP, this compound represents a lipophilic extreme within the styrylquinoline/quinolinone chemical space, contrasting sharply with classical polyhydroxylated HIV integrase inhibitors (MW ~300–400, low logP) [5]. This makes it suitable for systematic permeability and protein binding comparisons to establish physicochemical SAR for the quinolinone class.

Quote Request

Request a Quote for 6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.